9-Benzylidenefluorene: A Technical Guide to Synthesis and Properties
9-Benzylidenefluorene: A Technical Guide to Synthesis and Properties
Introduction
9-Benzylidenefluorene is an aromatic hydrocarbon featuring a fluorene core substituted with a benzylidene group at the 9-position.[1] This structure imparts unique photophysical and chemical properties, making it a compound of significant interest in materials science and organic synthesis. The fluorene motif is a crucial building block for organic materials used in optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells.[1] Consequently, the synthesis and functionalization of fluorene derivatives, particularly at the reactive 9-position, are active areas of research. This guide provides an in-depth overview of the synthesis, properties, and experimental protocols related to 9-benzylidenefluorene for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Spectroscopic Properties
9-Benzylidenefluorene is typically a yellow to orange or white crystalline solid at room temperature.[1][2] Its key physical and chemical identifiers are summarized below.
Table 1: Physical and Chemical Properties of 9-Benzylidenefluorene
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₀H₁₄ | [3][4][5][6] |
| Molecular Weight | 254.33 g/mol | [3][4][5] |
| CAS Number | 1836-87-9 | [3][4][5][7] |
| Appearance | Solid | [3][5] |
| Melting Point | 74-77 °C | [3][5][7][8] |
| IUPAC Name | 9-benzylidenefluorene | [4] |
| InChI Key | RMQMLYMBZGDKBY-UHFFFAOYSA-N | [3][4][5] |
| SMILES | c1ccc(cc1)\C=C2\c3ccccc3-c4ccccc24 |[3][4][5] |
Regarding solubility, the related compound 9-benzylfluorene is generally soluble in non-polar organic solvents like hexane and toluene and insoluble in water due to its hydrophobic nature.[2]
Table 2: Summary of Available Spectroscopic Data
| Technique | Availability |
|---|---|
| ¹H NMR | Data available in spectral databases.[4][9] |
| ¹³C NMR | Data available in spectral databases.[4][9] |
| Infrared (IR) | Data available in spectral databases.[4][9] |
| UV-Visible (UV-Vis) | Data available in spectral databases.[4][9] |
| Mass Spectrometry (MS) | Data available in spectral databases.[4][9] |
Synthesis of 9-Benzylidenefluorene
The synthesis of 9-benzylidenefluorene is primarily achieved through olefination reactions that form the exocyclic double bond. The most common methods include base-catalyzed condensation and Wittig-type reactions.
Key Synthetic Routes
-
Base-Catalyzed Condensation (Knoevenagel-type): This is a direct and efficient method involving the reaction of fluorene with benzaldehyde in the presence of a base.[1] The base deprotonates the acidic C9-proton of fluorene, generating a carbanion that acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. A subsequent dehydration step yields 9-benzylidenefluorene.[10][11][12] The choice of base (e.g., t-BuOK, KOH) and reaction temperature are critical, as lower temperatures may favor the formation of 9-benzylidenefluorene as a byproduct over other alkylation products.[1]
-
Wittig Reaction: The Wittig reaction provides a versatile route to alkenes from aldehydes or ketones.[13][14] For 9-benzylidenefluorene, this can be approached in two ways:
-
Reaction of 9-fluorenone with benzyltriphenylphosphonium ylide. The ylide is generated by treating benzyltriphenylphosphonium chloride with a strong base.
-
Reaction of benzaldehyde with a fluorene-derived phosphonium ylide.
-
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides.[15][16][17] This method is known for its reliability and often provides excellent stereoselectivity, typically favoring the formation of (E)-alkenes.[16][18]
Experimental Protocols
The following are detailed methodologies for the synthesis of 9-benzylidenefluorene.
Protocol 1: Base-Catalyzed Condensation of Fluorene and Benzaldehyde
This protocol is adapted from the general principles of Knoevenagel condensation and base-catalyzed alkylation of fluorene.[1][11]
Materials:
-
Fluorene (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.5 eq)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add fluorene and anhydrous toluene.
-
Stir the mixture until the fluorene is completely dissolved.
-
Add potassium tert-butoxide to the solution and stir the resulting suspension at room temperature for 30 minutes.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 9-benzylidenefluorene.
Protocol 2: Wittig Reaction of 9-Fluorenone
This protocol is a conceptual adaptation of standard Wittig olefination procedures.[19][20][21]
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
9-Fluorenone (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (or n-BuLi dropwise) to the suspension. A color change (typically to deep yellow or orange) indicates the formation of the phosphonium ylide.
-
Allow the mixture to stir at room temperature for 1-2 hours.
-
Wittig Reaction: Dissolve 9-fluorenone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of water.
-
Extract the mixture with DCM or diethyl ether.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by recrystallization or column chromatography to isolate 9-benzylidenefluorene.
Applications and Areas of Research
While specific biological signaling pathways for 9-benzylidenefluorene are not extensively documented, the fluorene scaffold is a key component in many biologically active molecules and functional organic materials.[1][22] Derivatives of fluorene have been investigated for various applications, and by extension, 9-benzylidenefluorene serves as a valuable intermediate and a subject of study in these fields.
-
Materials Science: The conjugated π-system of 9-benzylidenefluorene makes it a candidate for research in organic electronics. The fluorene unit is well-known for its high photoluminescence quantum yield and charge-transporting properties, which are desirable for OLEDs and organic semiconductors.[1]
-
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex polycyclic aromatic hydrocarbons and functionalized fluorene derivatives.[7]
-
Pharmaceutical Research: Although 9-benzylidenefluorene itself may not have direct therapeutic applications, the fluorene nucleus is present in compounds with reported biological activities, including anticancer and antimicrobial properties.[22][23][24] Therefore, it can be a scaffold for developing new potential drug candidates.
References
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- 9. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 14. Wittig Reaction [organic-chemistry.org]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 20. www1.udel.edu [www1.udel.edu]
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